7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound features a dioxoloquinazolinone core fused with a [1,3]dioxolo moiety, substituted at the 7-position by a 4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl side chain and a thioxo group at the 6-position.
Properties
IUPAC Name |
7-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-5-2-4-16(12-17)26-8-10-27(11-9-26)22(29)6-3-7-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h2,4-5,12-14H,3,6-11,15H2,1H3,(H,25,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTXBLRTYTEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (CAS Number: 688054-79-7) is a synthetic molecule with a complex structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.6 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 688054-79-7 |
| Molecular Formula | |
| Molecular Weight | 482.6 g/mol |
Antimicrobial Properties
Quinazoline derivatives have been noted for their antimicrobial activities. Research indicates that compounds with similar structures possess moderate to significant antibacterial and antifungal properties. The presence of the piperazine moiety in this compound may enhance its interaction with microbial targets, potentially leading to improved antimicrobial efficacy .
Enzyme Inhibition
Inhibitory activity against key enzymes is a notable feature of many quinazoline derivatives. Although specific data for this compound is scarce, related compounds have shown inhibitory effects on cholinesterases and other enzymes involved in various biochemical pathways. For example, some derivatives have been characterized as potent inhibitors of butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases .
Case Studies
-
Cytotoxicity Studies
- A study evaluating the cytotoxic effects of similar quinazoline derivatives on cancer cell lines revealed IC50 values indicating significant antiproliferative activity. Such findings support further investigation into the specific biological mechanisms of the compound .
-
Antimicrobial Efficacy
- Research focusing on the antimicrobial properties of quinazoline derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. The structure of this compound may confer similar properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the quinazolinone family, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate piperazine and quinazolinone derivatives. The structure can be represented as follows:
This structure features a piperazine moiety linked to a quinazolinone core, with additional functional groups that enhance its biological activity.
Biological Activities
Numerous studies have highlighted the pharmacological activities of quinazolinone derivatives, including:
- Anticancer Activity : Quinazolinones are known to exhibit significant cytotoxic effects against various cancer cell lines. They can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. Its thioxo group contributes to its ability to disrupt microbial cell walls or interfere with metabolic pathways .
- Central Nervous System (CNS) Effects : Compounds with piperazine structures often exhibit CNS activity. Research indicates that this compound may have anxiolytic or antidepressant effects, as it can interact with serotonin receptors .
Therapeutic Applications
The potential therapeutic applications of this compound are extensive:
- Antitumor Agents : Given its ability to inhibit cancer cell growth, it is being investigated as a lead compound for developing new anticancer drugs.
- Antimicrobial Treatments : Its efficacy against bacteria suggests possible use in treating infections resistant to conventional antibiotics.
- CNS Disorders : Its interaction with neurotransmitter systems opens avenues for research into treatments for anxiety disorders and depression.
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Cyclohexyl (Analog 1): Bulkier and hydrophobic, likely improving lipid solubility but reducing specificity for aromatic receptor pockets . 2,3-Dimethylphenyl (Analog 2): Methyl groups introduce steric hindrance, which may limit piperazine ring flexibility and receptor engagement . 2-Fluorophenyl (Analog 3): Fluorine’s electronegativity could strengthen hydrogen bonding or dipole interactions, though the hexyl chain might offset gains by increasing conformational entropy .
Side Chain Length :
- The target’s butyl chain balances rigidity and flexibility, optimizing interactions with enzyme active sites. Analog 3’s hexyl chain may reduce binding affinity due to excessive flexibility or entropic penalties .
Piperazine-containing compounds often target CNS disorders; the 3-methoxyphenyl variant is hypothesized to have superior neuroactivity compared to cyclohexyl or fluorophenyl analogs .
Q & A
Q. What synthetic strategies are recommended for constructing the quinazolinone core with a piperazine substituent in this compound?
The quinazolinone core can be synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For the piperazine-3-methoxyphenyl moiety, nucleophilic substitution or Buchwald–Hartwig amination is typically employed to couple the piperazine ring to the quinazolinone scaffold. Reaction optimization (e.g., solvent choice, temperature, and catalysts like Pd for cross-coupling) is critical to avoid side products .
Q. How can researchers purify this compound to achieve >95% purity for biological assays?
Use a combination of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from a polar aprotic solvent like DMSO or DMF. Monitor purity via HPLC with a C18 column (e.g., Chromolith®) and UV detection at 254 nm .
Q. What spectroscopic techniques are essential for structural validation?
Q. How should researchers design preliminary stability studies under physiological conditions?
Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare with synthetic impurities (e.g., hydrolyzed oxobutyl intermediates) .
Q. What computational tools are suitable for predicting solubility and logP?
Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (target range: 2–4 for oral bioavailability) and solubility. Molecular dynamics simulations (e.g., GROMACS) can model solvent interactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Perform single-crystal X-ray diffraction using SHELXL for refinement. Focus on the piperazine ring conformation and dioxolo-quinazolinone planar alignment. Compare experimental data with density functional theory (DFT)-optimized structures to validate stereoelectronic effects .
Q. What strategies mitigate discrepancies between in vitro and in vivo activity data?
Q. How can AI-driven QSAR models optimize the compound’s bioactivity?
Train models on datasets of structurally similar piperazine-quinazolinone derivatives. Input descriptors like topological polar surface area (TPSA), hydrogen bond donors/acceptors, and molecular flexibility. Validate predictions with synthesis and enzyme inhibition assays (e.g., kinase panel screening) .
Q. What experimental controls are critical for validating off-target effects in cellular assays?
Q. How can researchers correlate structural modifications with SAR trends?
- Piperazine substituents : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or bulky groups to assess steric/electronic effects on receptor binding.
- Oxobutyl linker : Shorten or replace with a rigid spacer (e.g., phenyl) to evaluate conformational flexibility .
Methodological Notes
- Data Contradiction Analysis : When NMR and HRMS data conflict (e.g., unexpected adducts), repeat experiments under inert atmospheres to rule out oxidation. Cross-validate with independent techniques like elemental analysis .
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key vs. induced-fit binding) to contextualize experimental outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
